

An In-depth Technical Guide to Chemical Probes for NUAKE1 Function

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Compound of Interest

Compound Name: *Nuak1-IN-2*

Cat. No.: *B15588328*

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Topic: Utilizing Chemical Probes for NUAKE1 Functional Analysis Audience: Researchers, scientists, and drug development professionals.

Introduction: NUAKE family SNF1-like kinase 1 (NUAKE1), also known as AMPK-related kinase 5 (ARK5), is a serine/threonine kinase that belongs to the AMP-activated protein kinase (AMPK) family.[1][2] It is activated by the tumor suppressor kinase LKB1 and plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1][3][4][5] Given its implication in cancer progression and other diseases, NUAKE1 is a subject of significant research interest.[5][6]

Chemical probes are essential tools for elucidating the biological functions of kinases. A high-quality chemical probe is a potent, selective, and cell-permeable small molecule inhibitor that allows for the acute modulation of its target's activity. While "**Nuak1-IN-2**" is not a widely recognized designation in scientific literature, several potent and selective chemical probes for NUAKE1 have been developed and characterized. This guide will focus on HTH-01-015, a well-documented and highly selective chemical probe for NUAKE1, as a representative tool for studying NUAKE1 function.[7]

HTH-01-015: A Selective NUAKE1 Chemical Probe

HTH-01-015 is a small molecule inhibitor that has been extensively characterized and validated as a selective probe for NUAKE1.[7] Its utility lies in its ability to potently inhibit NUAKE1 with minimal effects on other kinases, including the closely related NUAKE2.[7] This high selectivity is critical for attributing observed cellular phenotypes directly to the inhibition of NUAKE1.

Data Presentation: Probe Properties

The following table summarizes the key quantitative data for the NUAK1 chemical probe HTH-01-015.^[7]

Parameter	Value	Description	Source
Target	NUAK1	NUAK family SNF1-like kinase 1	^[7]
Biochemical IC50	100 nM	The concentration of inhibitor required to reduce NUAK1 enzyme activity by 50% in a cell-free biochemical assay.	^[7]
Selectivity vs. NUAK2	>100-fold (IC50 >10 μ M)	HTH-01-015 does not significantly inhibit the closely related NUAK2 isoform at concentrations that fully inhibit NUAK1.	^[7]
Broad Kinase Selectivity	High	In a panel of 139 other protein kinases, HTH-01-015 did not significantly suppress the activity of any other kinase tested.	^[7]
Mechanism of Action	ATP-competitive	The inhibitor binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent substrate phosphorylation.	^[8]

Experimental Protocols

The following protocols provide detailed methodologies for using chemical probes like HTH-01-015 to interrogate NUAK1 function.

In Vitro Radiometric Kinase Assay (Biochemical Potency)

This protocol determines the direct inhibitory activity of a compound against recombinant NUAK1 enzyme. It measures the transfer of a radiolabeled phosphate from [γ - ^{33}P]ATP to a substrate.

Materials:

- Recombinant active NUAK1 enzyme (N-terminal GST tag).
- Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β -glycerol 2-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA.
- DTT (add to Kinase Assay Buffer just before use to 0.25 mM).
- Substrate: A suitable peptide substrate, such as CHKtide or Myelin Basic Protein (MBP).
- [γ - ^{33}P]ATP.
- ATP Stock Solution (10 mM).
- HTH-01-015 or test compound, serially diluted in DMSO.
- Phosphocellulose P81 paper.
- 1% Phosphoric Acid solution.
- Scintillation counter.

Procedure:

- Prepare the Kinase Solution by diluting the active NUAK1 enzyme to the desired concentration in Kinase Dilution Buffer (Kinase Assay Buffer + 50 ng/μl BSA).
- Prepare the γ -³³P-ATP Assay Cocktail (e.g., 250 μM) by combining Kinase Assay Buffer, 10 mM ATP stock, and γ -³³P-ATP.
- In a reaction plate, add 5 μL of the Kinase Solution to each well.
- Add 5 μL of serially diluted HTH-01-015 or control (DMSO) to the wells.
- To initiate the reaction, add 15 μL of a master mix containing the substrate and the γ -³³P-ATP Assay Cocktail. The final reaction volume is 25 μL.
- Incubate the plate at 30°C for 15-30 minutes.
- Stop the reaction by spotting 20 μL of the reaction mixture onto a P81 phosphocellulose paper strip.
- Air dry the P81 strips, then wash them three times for 10 minutes each in a bath of 1% phosphoric acid with gentle stirring to remove unincorporated ATP.
- Rinse the strips with acetone and let them dry.
- Measure the incorporated radioactivity using a scintillation counter.
- Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot)

This protocol measures the ability of HTH-01-015 to inhibit NUAK1 inside cells by quantifying the phosphorylation of its direct downstream substrate, MYPT1, at Serine 445.^[7]

Materials:

- Cell line expressing NUAK1 (e.g., HEK-293, U2OS, or a relevant cancer cell line).
- HTH-01-015.

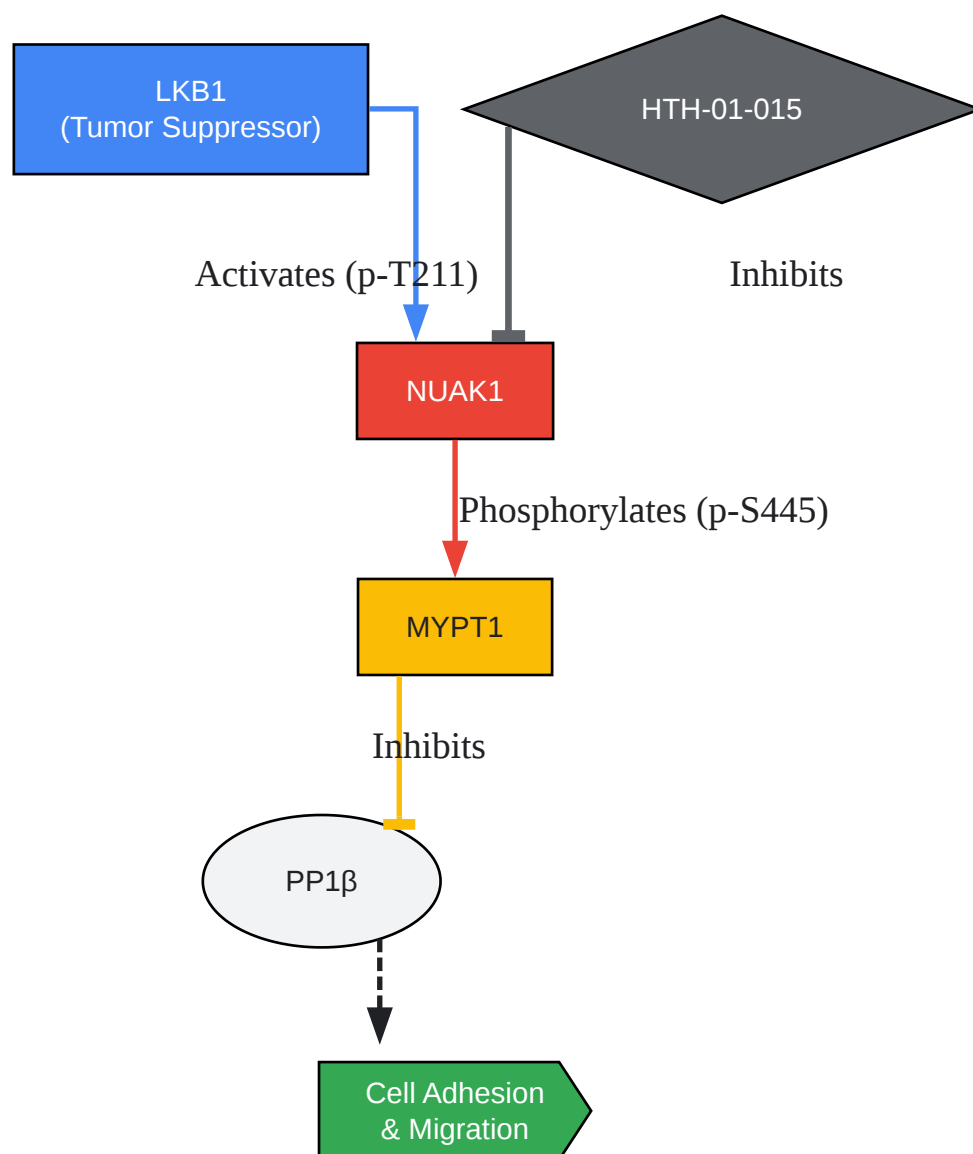
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS).
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- Primary antibodies: Rabbit anti-phospho-MYPT1 (Ser445), Mouse anti-total MYPT1, and a loading control antibody (e.g., anti- β -Actin).
- Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
- SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
- Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with a range of concentrations of HTH-01-015 (e.g., 0.1 μ M to 10 μ M) and a DMSO vehicle control for 1-2 hours.
- Wash the cells twice with ice-cold PBS.
- Lyse the cells by adding 100-200 μ L of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
- Clarify the lysates by centrifugation at $\sim 14,000 \times g$ for 15 minutes at 4°C.
- Determine the protein concentration of each supernatant using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.
- Separate 20-30 μ g of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane (if necessary) and re-probe for total MYPT1 and the loading control.
- Quantify the band intensities. Normalize the phospho-MYPT1 signal to the total MYPT1 signal for each condition to determine the extent of target inhibition.

Mandatory Visualizations



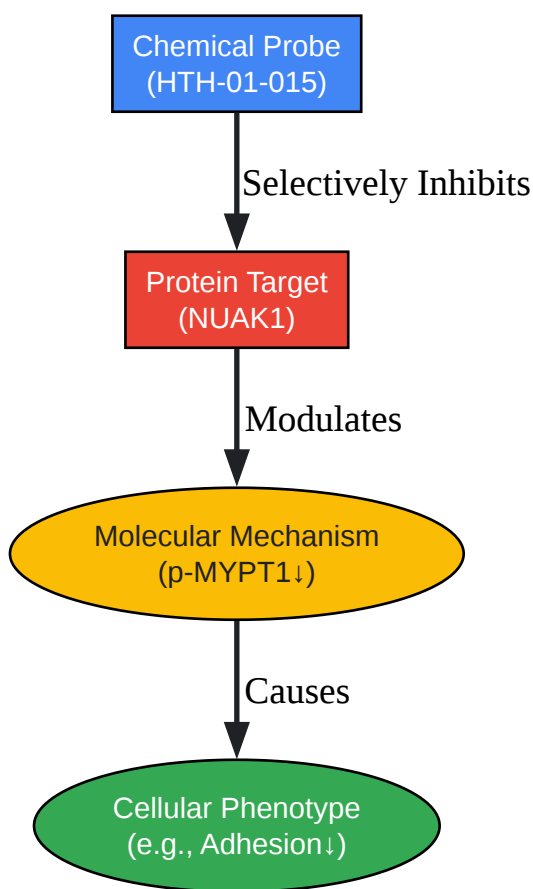
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Caption: The LKB1-NUAK1 signaling axis and its inhibition by a chemical probe.



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Caption: Workflow for a cell-based NUAK1 target engagement assay.



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Caption: Logic of using a chemical probe to link a target to a cellular phenotype.

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